

# An In-depth Technical Guide to Cinnamyl Azide

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## Compound of Interest

Compound Name: *Cinnamyl azide*

Cat. No.: B7869556

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## Abstract

**Cinnamyl azide**, with the IUPAC name (E)-(3-azidoprop-1-en-1-yl)benzene, is a versatile organic compound that holds significant potential in synthetic chemistry and drug discovery. Its structure, featuring a phenyl group, a propenyl linker, and a terminal azide moiety, makes it a valuable building block for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **cinnamyl azide**, with a focus on its relevance to researchers in the pharmaceutical and life sciences.

## Chemical Identity and Properties

While a specific CAS Registry Number for **cinnamyl azide** is not readily available in public databases, its molecular structure and properties can be inferred from its constituent parts and related compounds.

Property	Value	Source
IUPAC Name	(E)-(3-azidoprop-1-en-1-yl)benzene	N/A
PubChem CID	10888193	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	159.19 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CC=C(C=C1)C=CCN=[N+]=[N-]	<a href="#">[1]</a>
InChI Key	UMBVFVCRJAYCMA-ONEGZZNKSA-N	<a href="#">[1]</a>

## Synthesis of Cinnamyl Azide: Experimental Protocol

The synthesis of **cinnamyl azide** can be achieved through the nucleophilic substitution of a cinnamyl halide with an azide salt. A general and efficient method involves the reaction of cinnamyl bromide with sodium azide.

### Materials:

- (E)-Cinnamyl bromide
- Sodium azide (NaN<sub>3</sub>)
- Acetone
- Water
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve (E)-cinnamyl bromide (1 equivalent) in a 3:1 mixture of acetone and water.
- To this solution, add sodium azide (2 equivalents) and stir the mixture at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Transfer the mixture to a separatory funnel and wash with water to remove any unreacted sodium azide and other water-soluble byproducts.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain crude **cinnamyl azide**.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and protect from shock. All reactions should be carried out in a well-ventilated fume hood.

## Spectroscopic Characterization

The structure of **cinnamyl azide** can be confirmed using various spectroscopic techniques.

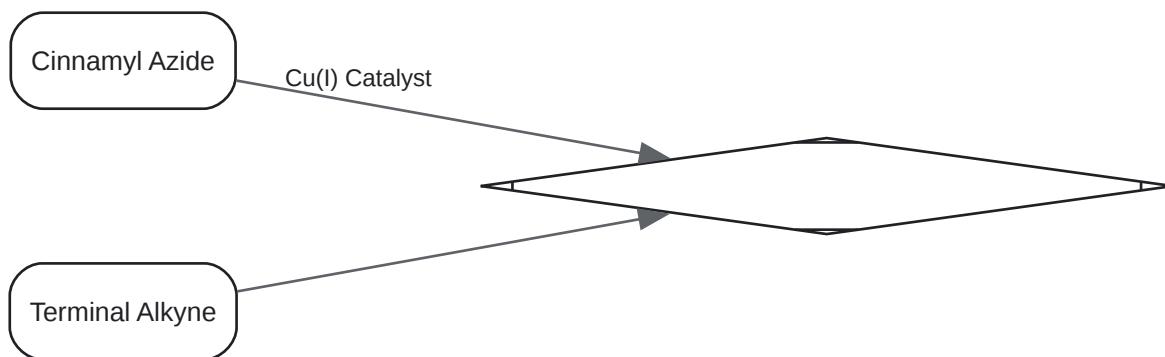
Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the phenyl protons (multiplet, ~7.2-7.4 ppm), vinylic protons (multiplets, ~6.2-6.6 ppm), and the methylene protons adjacent to the azide group (doublet, ~3.8-4.0 ppm). The coupling constants of the vinylic protons would confirm the (E)-configuration.
<sup>13</sup> C NMR	Resonances for the aromatic carbons, the two vinylic carbons, and the methylene carbon attached to the azide group.
FTIR	A characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group (N <sub>3</sub> ) in the region of 2100-2250 cm <sup>-1</sup> . <sup>[2]</sup>
Mass Spectrometry	The mass spectrum would be expected to show the molecular ion peak [M] <sup>+</sup> and fragmentation patterns corresponding to the loss of N <sub>2</sub> and other fragments of the cinnamyl group.

## Chemical Reactivity and Applications in Synthesis

The azide functional group in **cinnamyl azide** is highly versatile and participates in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

### Click Chemistry

**Cinnamyl azide** can serve as a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".<sup>[3][4][5][6]</sup> This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form multiple hydrogen bonds.



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**Fig. 1:** CuAAC Reaction of **Cinnamyl Azide**.

## Synthesis of Heterocycles

Research has demonstrated the utility of **cinnamyl azides** in cascade reactions for the synthesis of complex heterocyclic systems. For instance, the reaction of **cinnamyl azides** with acrylates can lead to the formation of tetrahydro-pyrrolo-pyrazole ring systems, which are of interest in drug discovery.

## Relevance in Drug Development

While direct biological studies on **cinnamyl azide** are limited, the structural motifs it contains and the products it can generate are of significant interest to drug development professionals.

- **Antimicrobial Potential:** Cinnamic acid and its derivatives have been reported to possess antimicrobial and antifungal properties.<sup>[7][8][9]</sup> The introduction of the azide group and the subsequent formation of triazole rings could lead to novel compounds with enhanced or new antimicrobial activities.
- **Anticancer Research:** Many nitrogen-containing heterocyclic compounds, which can be synthesized from **cinnamyl azide**, form the core of numerous anticancer drugs. The ability to rapidly generate libraries of such compounds via click chemistry makes **cinnamyl azide** a valuable starting material for high-throughput screening in cancer research.<sup>[7]</sup>
- **Enzyme Inhibition:** The cinnamyl scaffold is present in various biologically active molecules. For example, cinnamyl alcohol dehydrogenase is a key enzyme in lignin biosynthesis, and

inhibitors of this pathway are of interest.[10][11][12] Derivatives of **cinnamyl azide** could be explored as potential enzyme inhibitors.

## Conclusion

**Cinnamyl azide** is a reactive and versatile chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its ability to participate in click chemistry and other cycloaddition reactions provides a straightforward route to complex molecular architectures relevant to drug discovery. Further research into the direct biological activities of **cinnamyl azide** and its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the utility of this promising compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cinnamyl Azide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7869556#cinnamyl-azide-cas-number-and-iupac-name>]

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